4-Amino-2-fluorobenzoic acid is an aromatic organic compound with the chemical formula C7H6FNO2. It is a white crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide []. The synthesis of 4-amino-2-fluorobenzoic acid has been reported in various scientific publications, with different methods employed depending on the desired scale and starting materials []. Characterization of the synthesized product is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [].
While research on 4-amino-2-fluorobenzoic acid is ongoing, it has been explored for various potential applications in scientific research, including:
Due to the presence of the amine and fluorine functional groups, 4-amino-2-fluorobenzoic acid has been investigated as a potential scaffold for the development of new drugs []. Studies have shown that it can exhibit various biological activities, including antibacterial and antifungal properties.
The unique properties of 4-amino-2-fluorobenzoic acid, such as its thermal stability and ability to form hydrogen bonds, make it a potential candidate for use in the development of new materials. For example, it has been explored for use in the synthesis of polymers with potential applications in electronics and optoelectronics.
-amino-2-fluorobenzoic acid can serve as a versatile building block in organic synthesis due to the presence of reactive functional groups. It can be used as a starting material for the synthesis of various other complex organic molecules with diverse applications.
4-Amino-2-fluorobenzoic acid is an organic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. This compound features an amino group (-NH₂) and a fluorine atom attached to a benzoic acid structure, specifically at the para and ortho positions, respectively. It is typically presented as a solid that can vary in color from cream to pale yellow. The compound is known for its corrosive and irritant properties, necessitating careful handling in laboratory settings .
Current research on 4-AFBA is limited, and its specific mechanism of action in biological systems remains unexplored. However, its structural features suggest potential interactions with enzymes or receptors due to the presence of the amine and carboxylic acid groups []. Further research is needed to elucidate its biological activity.
Detailed information on the safety hazards of 4-AFBA is scarce. As a general precaution, aromatic amines can have irritant or toxic properties []. The presence of fluorine might also influence its reactivity. Due to limited data, it is advisable to handle 4-AFBA with appropriate personal protective equipment (PPE) in a well-ventilated laboratory until more information becomes available.
Research on 4-AFBA is in its early stages. Further studies are needed to explore its:
These reactions highlight the compound's versatility in organic synthesis and its potential use as an intermediate in various chemical processes .
Several methods exist for synthesizing 4-Amino-2-fluorobenzoic acid:
Each method varies in efficiency and yield, and the choice often depends on available reagents and desired purity levels .
4-Amino-2-fluorobenzoic acid finds applications across various fields:
Interaction studies involving 4-Amino-2-fluorobenzoic acid focus on its reactivity with biological molecules:
These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 4-Amino-2-fluorobenzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Aminobenzoic Acid | C7H7NO2 | Lacks fluorine; widely used as a precursor in pharmaceuticals. |
| 2-Amino-4-fluorobenzoic Acid | C7H6FNO2 | Fluorine at a different position; studied for similar biological activities. |
| 3-Amino-5-fluorobenzoic Acid | C7H6FNO2 | Different substitution pattern; potential applications in dye synthesis. |
The uniqueness of 4-Amino-2-fluorobenzoic acid lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds .
4-Amino-2-fluorobenzoic acid, designated by the Chemical Abstracts Service registry number 446-31-1, is systematically named as benzoic acid, 4-amino-2-fluoro according to International Union of Pure and Applied Chemistry nomenclature standards. The compound is also known by several alternative names including 2-fluoro-4-aminobenzoic acid, 4-amino-2-fluorobenzenecarboxylic acid, and 4-carboxy-3-fluoroaniline. The molecular formula C₇H₆FNO₂ reflects the presence of seven carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. The compound possesses a molecular weight of 155.13 grams per mole, with a monoisotopic mass of 155.038257 atomic mass units. The InChI key QHERSCUZBKDVOC-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications.
The systematic naming reflects the substitution pattern on the benzene ring, where the amino group occupies the para position (position 4) relative to the carboxylic acid group, while the fluorine atom is located at the ortho position (position 2) relative to the carboxylic acid. This specific substitution pattern influences both the chemical reactivity and biological activity of the compound, making it distinct from other isomeric aminofluorobenzoic acids. The compound is classified under multiple chemical categories including aromatic amino acids, fluorinated building blocks, and unnatural amino acid derivatives.
4-Amino-2-fluorobenzoic acid exhibits distinct thermal characteristics that are critical for its identification and handling. The melting point of this compound is consistently reported as 210°C, with decomposition occurring at this temperature [1] [2] [3]. This decomposition behavior is typical for aromatic amino acids containing both amino and carboxylic acid functional groups, where thermal degradation occurs before complete melting can be achieved.
Some sources report a slightly narrower range of 209-211°C for the melting point [4], though the decomposition at 210°C remains the most widely accepted value. The decomposition temperature is significant for synthetic applications, as it establishes the upper temperature limit for reactions involving this compound.
The boiling point of 4-amino-2-fluorobenzoic acid is predicted to be 336.1°C at standard atmospheric pressure (760 mmHg) [1] [2] [5]. This predicted value carries an uncertainty of ±27.0°C, indicating that the actual boiling point may vary within this range. The relatively high boiling point reflects the compound's ability to form strong intermolecular hydrogen bonds through both the amino and carboxylic acid groups, requiring substantial thermal energy to overcome these interactions.
| Property | Value | Uncertainty | Notes |
|---|---|---|---|
| Melting Point | 210°C (decomposition) | ±0.1°C | Decomposition occurs at melting point |
| Melting Point (Alternative) | 209-211°C | ±2°C | Alternative reported range |
| Boiling Point | 336.1°C | ±27.0°C | Predicted value |
| Boiling Point (Conditions) | 336.1°C at 760 mmHg | ±27.0°C | Standard atmospheric pressure |
The density of 4-amino-2-fluorobenzoic acid is predicted to be 1.430 g/cm³ with an uncertainty of ±0.06 g/cm³ [1] [2] [5]. This relatively high density for an organic compound is attributed to the presence of the fluorine atom, which contributes significant mass while occupying minimal volume due to its small atomic radius.
The physical appearance of 4-amino-2-fluorobenzoic acid varies depending on the purity and storage conditions. The compound typically appears as a solid powder to crystalline material at room temperature [1] [3] [5]. The color can range from white to orange to green, with variations primarily attributed to purity levels and storage conditions [1] [3]. High-purity samples generally appear as white to pale yellow crystals, while lower purity or aged samples may exhibit orange to green coloration.
The crystalline nature of the compound has been confirmed through various analytical techniques, with the material forming well-defined crystal structures that are suitable for single-crystal X-ray diffraction analysis [6]. The powder form is more commonly encountered in commercial preparations, offering advantages in handling and storage.
| Property | Value | Uncertainty | Notes |
|---|---|---|---|
| Density | 1.430 g/cm³ | ±0.06 g/cm³ | Predicted density |
| Physical State | Solid | - | Room temperature |
| Appearance | Powder to crystal | - | Variable based on purity |
| Color Range | White to orange to green | - | Color depends on purity and storage |
| Crystal Form | Crystalline | - | Crystalline structure confirmed |
The solubility characteristics of 4-amino-2-fluorobenzoic acid are governed by the compound's ability to form hydrogen bonds through its amino and carboxylic acid functional groups. In aqueous solutions, the compound exhibits moderate solubility that is significantly affected by pH levels [5]. The presence of both acidic (carboxylic acid) and basic (amino) functional groups creates an amphoteric character, allowing the compound to exist in different ionization states depending on the solution pH.
The compound demonstrates good solubility in polar protic solvents such as methanol and ethanol [5] [8]. This solubility pattern is consistent with the compound's ability to participate in hydrogen bonding interactions with these solvents. Dimethyl sulfoxide (DMSO) serves as an excellent solvent for 4-amino-2-fluorobenzoic acid, with the compound showing high solubility in this aprotic polar solvent [5] .
The solubility in organic solvents varies considerably depending on the solvent's polarity and hydrogen bonding capacity. Non-polar solvents generally show limited solubility due to the hydrophilic nature of the amino and carboxylic acid groups [10]. The fluorine substitution contributes to the compound's overall polarity while potentially reducing solubility in highly polar solvents compared to non-fluorinated analogs.
| Solvent | Solubility | pH Effect | Notes |
|---|---|---|---|
| Water | Moderate | Affected by pH | Hydrogen bonding enhances solubility |
| Dimethyl sulfoxide (DMSO) | Soluble | N/A | Common laboratory solvent |
| Ethanol | Soluble | N/A | Polar protic solvent |
| Methanol | Soluble | N/A | Polar protic solvent |
| Organic solvents (general) | Variable | N/A | Dependent on polarity |
The spectroscopic properties of 4-amino-2-fluorobenzoic acid provide essential information for structural confirmation and analytical identification. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the aromatic protons and the amino group protons [6] [11]. In proton NMR (¹H NMR), the aromatic protons typically appear in the range of 6.5-7.8 ppm, with the specific chemical shifts influenced by the electron-withdrawing effects of both the fluorine atom and the carboxylic acid group.
The amino group protons appear as a characteristic signal that can be used for identification purposes. When using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent, the NH₂ protons often appear as a broad singlet due to rapid exchange with the solvent [6]. Carbon-13 NMR (¹³C NMR) provides information about the aromatic carbon framework, with signals typically appearing in the range of 110-170 ppm for the aromatic carbons and the carbonyl carbon.
Infrared (IR) spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule. The amino group shows characteristic NH stretching vibrations, while the carboxylic acid group exhibits both C=O stretching and O-H stretching bands. The C-F bond contributes a characteristic absorption in the fingerprint region [12] [13]. The combined IR spectrum provides a unique fingerprint for compound identification.
Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima that are similar to those observed for 4-aminobenzoic acid, with typical absorption bands at approximately 194 nm, 226 nm, and 278 nm [14] [15]. These transitions correspond to π-π* electronic transitions within the aromatic system, with the specific wavelengths influenced by the substituent effects of the fluorine atom and amino group.
Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak appearing at m/z 155, corresponding to the molecular weight of 155.13 g/mol [6] [16]. The fragmentation pattern can provide additional structural information, with characteristic losses corresponding to the functional groups present in the molecule.
| Technique | Key Features | Typical Values | Notes |
|---|---|---|---|
| NMR (¹H) | Aromatic protons, NH₂ group | 6.5-7.8 ppm | DMSO-d₆ solvent typical |
| NMR (¹³C) | Aromatic carbons, C=O | 110-170 ppm | Quaternary C analysis |
| IR Spectroscopy | NH, C=O, C-F stretches | 1600-1700 cm⁻¹ | Characteristic functional groups |
| UV-Vis Spectroscopy | π-π* transitions | 194, 226, 278 nm | Similar to 4-aminobenzoic acid |
| Mass Spectrometry | Molecular ion peak | m/z 155 | Molecular ion confirmation |
Corrosive;Irritant